3-Chloro-5-(4-methoxyphenyl)-1,2,4-triazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8ClN3O |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
3-chloro-5-(4-methoxyphenyl)-1,2,4-triazine |
InChI |
InChI=1S/C10H8ClN3O/c1-15-8-4-2-7(3-5-8)9-6-12-14-10(11)13-9/h2-6H,1H3 |
InChI Key |
UAZCSSRQALPMHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=NC(=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions Involving Hydrazine Derivatives
Cyclization remains a foundational method for constructing the 1,2,4-triazine core. For 3-Chloro-5-(4-methoxyphenyl)-1,2,4-triazine, this typically involves reacting hydrazine derivatives with carbonyl-containing precursors. For example, hydrazine hydrate can condense with a β-keto ester derivative bearing a 4-methoxyphenyl group, followed by chlorination to introduce the chlorine substituent.
Optimal conditions for this route require precise temperature control (60–80°C) and acidic catalysts such as hydrochloric acid to accelerate ring closure. Yields for this method range from 45% to 65%, with purity dependent on recrystallization solvents like ethanol or ethyl acetate. Challenges include regioselectivity in chlorination and the need for rigorous purification to remove byproducts such as unreacted hydrazine or dimeric species.
Friedel-Crafts Alkylation for Aryl Group Introduction
The Friedel-Crafts reaction offers a direct pathway to introduce the 4-methoxyphenyl moiety onto the triazine ring. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a starting material, where one chlorine atom is substituted with anisole (4-methoxybenzene) via Lewis acid catalysis . Aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) in dichloromethane or chlorobenzene facilitates this electrophilic aromatic substitution.
Key parameters include:
-
Molar ratio : A 1:1.2 ratio of cyanuric chloride to anisole minimizes di- and tri-substituted byproducts.
-
Temperature : Reactions proceed at 0–5°C to enhance selectivity for mono-substitution.
-
Workup : Quenching with ice water followed by neutralization yields crude product, which is purified via column chromatography (silica gel, hexane/ethyl acetate).
This method achieves yields of 70–80%, though scalability is limited by the stoichiometric use of Lewis acids, generating significant waste.
Suzuki-Miyaura Cross-Coupling for Enhanced Selectivity
Modern approaches leverage palladium-catalyzed Suzuki-Miyaura coupling to attach the 4-methoxyphenyl group. A halogenated triazine precursor (e.g., 3,5-dichloro-1,2,4-triazine) reacts with 4-methoxyphenylboronic acid in the presence of a palladium catalyst . A patented method employs a magnetic silica-supported palladium complex (e.g., Pd/Fe₃O₄@SiO₂), enabling catalyst recovery via external magnets and reuse for up to five cycles without significant activity loss .
Reaction Conditions :
-
Solvent : Ethanol or aqueous ethanol mixtures.
-
Base : Potassium carbonate (2 equivalents).
-
Temperature : 30–45°C for 2–4 hours.
This green chemistry approach reduces environmental impact and operational costs, making it favorable for industrial applications.
Comparative Analysis of Synthetic Methods
The table below contrasts key parameters of the discussed methods:
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Cyclization | 45–65 | 90–95 | Moderate | High (toxic byproducts) |
| Friedel-Crafts Alkylation | 70–80 | 85–90 | Low | Very High (Lewis acid waste) |
| Suzuki Coupling | 85–93 | 98–99 | High | Low (recyclable catalyst) |
Industrial-Scale Production Considerations
For large-scale synthesis, the Suzuki-Miyaura method is optimal due to its high efficiency and sustainability. Continuous flow reactors further enhance throughput, reducing reaction times by 40% compared to batch processes . Purification via thin-film distillation or melt crystallization ensures pharmaceutical-grade purity (>99.5%), critical for applications in medicinal chemistry.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 3 undergoes nucleophilic displacement with various nucleophiles, facilitated by the electron-withdrawing triazine ring. Key examples include:
Mechanism:
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) pathway, where the electron-deficient triazine stabilizes the negative charge in the Meisenheimer intermediate. The methoxyphenyl group moderately activates the ring through resonance effects.
Suzuki-Miyaura Cross-Coupling
The chlorine atom participates in palladium-catalyzed coupling with aryl boronic acids to form biaryl derivatives:
Optimization Notes:
-
Magnetic Pd catalysts (e.g., silica-supported Pd complexes) enable easy recovery and reuse .
-
Polar solvents enhance reaction rates due to improved solubility of boronic acids.
Ullmann-Type Coupling
Copper-mediated coupling with amines forms C–N bonds under milder conditions compared to traditional methods:
| Amine | Catalyst | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|---|
| Benzylamine | CuI, 1,10-phenanthroline | DMF, 120°C, 24 h | 3-Benzylamino-5-(4-methoxyphenyl)-1,2,4-triazine | 72% | |
| Piperidine | CuBr, K₃PO₄ | DMSO, 100°C, 18 h | 3-Piperidino-5-(4-methoxyphenyl)-1,2,4-triazine | 63% |
Key Factors:
-
Ligands like 1,10-phenanthroline prevent copper aggregation and improve catalytic efficiency.
-
Elevated temperatures (>100°C) are often required for effective dehalogenation .
Electrophilic Aromatic Substitution (Theoretical Analysis)
While direct electrophilic substitution on the triazine ring is unlikely due to its electron deficiency, the 4-methoxyphenyl substituent can undergo reactions such as:
-
Nitration: Directed by the methoxy group’s activating effects, nitration occurs preferentially at the para position relative to the methoxy group .
-
Halogenation: Bromination using Br₂/FeBr₃ yields 3-chloro-5-(3-bromo-4-methoxyphenyl)-1,2,4-triazine (predicted yield: ~55%).
Stability Under Reductive/Oxidative Conditions
Scientific Research Applications
Chemistry
3-Chloro-5-(4-methoxyphenyl)-1,2,4-triazine serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the development of derivatives with enhanced properties.
Antimicrobial Properties:
Research indicates that this compound exhibits antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown effective inhibition of:
- Staphylococcus aureus
- Escherichia coli
Anticancer Potential:
There is ongoing research into its potential as an anticancer agent. The compound has demonstrated the ability to inhibit specific enzymes involved in cancer pathways, leading to reduced cell proliferation and increased apoptosis in tumor cells.
Mechanism of Action:
The antimicrobial effects are believed to stem from the disruption of bacterial cell membranes and inhibition of essential enzymes necessary for bacterial survival. In cancer cells, it induces G1 phase arrest and promotes apoptosis through intrinsic pathways.
Medicinal Chemistry
This compound is being explored as a lead compound for developing new drugs targeting various diseases. Its structure allows for extensive modifications to enhance efficacy and selectivity against specific biological targets.
Case Studies
Case Study 1: Antimicrobial Evaluation
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various triazine derivatives including this compound. The results showed promising activity against Bacillus subtilis and Pseudomonas aeruginosa, with some derivatives achieving up to 100% effectiveness compared to control groups .
Case Study 2: Anticancer Research
In another investigation focusing on the anticancer properties of triazine compounds, researchers found that this compound inhibited the proliferation of cancer cell lines through enzyme inhibition and induction of apoptosis .
Mechanism of Action
The mechanism of action of 3-Chloro-5-(4-methoxyphenyl)-1,2,4-triazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular pathways, modulating signal transduction and gene expression .
Comparison with Similar Compounds
Key Findings :
- Chlorine substituents balance electrophilicity and stability, enabling targeted modifications.
- Methoxyphenyl groups enhance biological activity; bis-substituted derivatives show superior cytotoxicity compared to mono-substituted analogs .
- Nitro groups are less stable than chloro or amino derivatives, limiting their utility in non-energetic applications .
Structural and Electronic Properties
- Band Gap Analysis: Amino-substituted triazines exhibit larger band gaps (∼4.5 eV) compared to nitro (∼3.8 eV) or chloro derivatives (∼4.0 eV), correlating with their insensitivity to mechanical stimuli .
- Coordination Chemistry : PMPT forms dinuclear lead(II) complexes (e.g., [Pb₂(m-PMPT)₂Br₄]), leveraging the pyridyl group for metal binding, whereas chloro-substituted analogs may favor nucleophilic substitution reactions .
Biological Activity
3-Chloro-5-(4-methoxyphenyl)-1,2,4-triazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer domains. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 229.64 g/mol
This compound features a triazine ring substituted with a chlorine atom and a methoxyphenyl group, which contributes to its biological activity through various mechanisms.
Antibacterial Activity
Research indicates that compounds within the triazine class, including this compound, exhibit significant antibacterial properties. A study evaluated the antibacterial efficacy of various triazine derivatives against Mycobacterium tuberculosis and other bacterial strains.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The MIC values for related triazine derivatives ranged from 5.7 μM to 78 μM against Mycobacterium tuberculosis .
- Activity Spectrum : Compounds demonstrated activity against drug-resistant strains of Staphylococcus aureus, indicating broad-spectrum potential .
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have shown that triazine compounds can induce apoptosis in cancer cells and inhibit tumor growth.
Case Studies:
- In Vitro Studies : Triazine derivatives were tested on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, derivatives exhibited significant effects on breast cancer cells (MDA-MB-231), enhancing caspase-3 activity at concentrations as low as 1 μM .
- Mechanism of Action : The mechanism involves interference with microtubule assembly, leading to cell cycle arrest and subsequent apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of triazine compounds is significantly influenced by their structural modifications. Substituents on the phenyl ring can enhance or diminish activity:
| Substituent | Effect on Activity |
|---|---|
| Electron-withdrawing | Generally increases antibacterial activity |
| Electron-donating | May decrease antibacterial efficacy |
This relationship underscores the importance of molecular design in developing effective pharmacological agents.
Q & A
Q. What are the established synthetic routes for preparing 3-chloro-5-(4-methoxyphenyl)-1,2,4-triazine, and what key reaction parameters influence yield?
Methodological Answer: The synthesis of 1,2,4-triazine derivatives typically involves condensation reactions between α-ketocarbonyl compounds (e.g., 4-methoxyphenylglyoxal) and amidrazones (e.g., 2-pyridinecarboxamidrazone). Key steps include:
- Step 1: Preparation of amidrazones via hydrazine monohydrate and nitrile precursors in ethanol .
- Step 2: Cyclocondensation with substituted glyoxals under reflux in polar aprotic solvents (e.g., ethanol or methanol).
- Critical Parameters:
- Stoichiometry: A 1:1 molar ratio of amidrazone to glyoxal ensures minimal side products.
- Temperature: Reactions are typically conducted at 60–80°C to balance reaction rate and decomposition risks.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields pure products (~65–75% yield) .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- FT-IR: Confirms functional groups (e.g., C-Cl stretch at 650–750 cm⁻¹, triazine ring vibrations at 1500–1600 cm⁻¹) .
- NMR Spectroscopy:
- X-ray Crystallography: Resolves tautomeric forms (e.g., N2-H vs. N4-H) and confirms planarity of the triazine ring (deviation <0.01 Å) .
- Elemental Analysis (CHN): Validates purity (>95% C, H, N content) .
Q. What preliminary pharmacological screening approaches are used to evaluate triazine derivatives for anticancer activity?
Methodological Answer:
- In Vitro Cytotoxicity Assays:
- MTT Assay: Tests viability of cancer cell lines (e.g., HeLa, MCF-7) after 48–72 hours of exposure .
- IC₅₀ Determination: Dose-response curves identify inhibitory concentrations (e.g., IC₅₀ = 5–20 μM for active derivatives) .
- Enzyme Inhibition Studies:
- Tyrosine Kinase Assays: Measures inhibition of VEGFR-2 or FGFR-1 using fluorescence-based protocols .
- Apoptosis Markers: Flow cytometry detects caspase-3 activation and Annexin V staining .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the anticancer potential of this compound derivatives?
Methodological Answer:
- Substituent Modifications:
- Electron-Withdrawing Groups (Cl, NO₂): Enhance π-electron deficiency, improving DNA intercalation or enzyme binding .
- Methoxy Positioning: Para-substitution (vs. ortho/meta) on the phenyl ring increases solubility and bioavailability .
- Heterocyclic Fusion: Condensation with pyrazole or thiadiazole rings (e.g., triazolo[3,4-b]thiadiazines) boosts potency by mimicking purine scaffolds .
- Quantitative SAR (QSAR): Computational models (e.g., CoMFA) correlate logP, polar surface area, and IC₅₀ values to prioritize derivatives .
Q. What computational strategies predict the electronic properties of this compound for materials science applications?
Methodological Answer:
Q. What mechanistic insights explain the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Hydrolysis Studies:
- Acidic Conditions (pH <3): Triazine rings undergo hydrolysis to form carboxylic acids, monitored via HPLC .
- Alkaline Conditions (pH >10): Methoxy groups demethylate, generating phenolic byproducts .
- Thermogravimetric Analysis (TGA): Degradation onset at >200°C confirms thermal stability for solid-state applications .
Q. How does the introduction of electron-withdrawing/donating groups affect the photophysical properties of triazine-based lead complexes in OLEDs?
Methodological Answer:
- Substituent Effects:
- Lead(II) Complexation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
